N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}methyl)thiophene-2-carboxamide
CAS No.: 394215-41-9
Cat. No.: VC5093527
Molecular Formula: C20H18FN7O2S4
Molecular Weight: 535.65
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 394215-41-9 |
|---|---|
| Molecular Formula | C20H18FN7O2S4 |
| Molecular Weight | 535.65 |
| IUPAC Name | N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C20H18FN7O2S4/c1-2-31-20-27-25-18(34-20)23-16(29)11-33-19-26-24-15(10-22-17(30)14-4-3-9-32-14)28(19)13-7-5-12(21)6-8-13/h3-9H,2,10-11H2,1H3,(H,22,30)(H,23,25,29) |
| Standard InChI Key | HNINEMDVDYPSOV-UHFFFAOYSA-N |
| SMILES | CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CNC(=O)C4=CC=CS4 |
Introduction
Structural and Molecular Characterization
Core Structural Components
The compound features a hybrid architecture combining multiple heterocyclic systems:
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A 1,3,4-thiadiazole ring substituted with an ethylsulfanyl group at position 5.
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A 1,2,4-triazole ring linked to a 4-fluorophenyl group and a methylcarbamoyl-thiophene moiety.
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A thiophene-2-carboxamide unit connected via a methylene bridge .
This intricate arrangement contributes to its high molecular weight (535.65 g/mol) and diverse reactivity.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 394215-41-9 |
| Molecular Formula | C₂₀H₁₈FN₇O₂S₄ |
| Molecular Weight | 535.65 g/mol |
| IUPAC Name | N-[[5-[2-[(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide |
| PubChem CID | 4391706 |
| SMILES Notation | CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CNC(=O)C4=CC=CS4 |
Synthesis and Reaction Pathways
Multi-Step Synthesis Strategy
The synthesis involves sequential functionalization of precursor heterocycles:
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Thiadiazole Formation: 5-Ethylsulfanyl-1,3,4-thiadiazol-2-amine is prepared via cyclization of thiosemicarbazide derivatives with carbon disulfide.
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Triazole Assembly: A 4-(4-fluorophenyl)-1,2,4-triazole intermediate is synthesized through Huisgen cycloaddition, followed by sulfanyl group introduction via nucleophilic substitution.
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Conjugation: The thiophene-2-carboxamide unit is attached using carbodiimide-mediated amide coupling.
This modular approach allows precise control over regiochemistry and functional group placement.
Biological Activity Profile
Table 2: Hypothesized Biological Targets
| Target Pathway | Mechanism of Action |
|---|---|
| Dihydropteroate synthase | Competitive inhibition of folate precursor binding |
| Topoisomerase IV | Interference with DNA replication machinery |
Spectroscopic Characterization
While specific spectral data for this compound remains unpublished, standard analytical techniques for analogous structures include:
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¹H NMR: Methylenic protons adjacent to sulfur atoms typically resonate at δ 3.5–4.5 ppm, while aromatic fluorophenyl signals appear as complex multiplets near δ 7.0–7.5 ppm2.
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IR Spectroscopy: Strong absorption bands at ~1740 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (C-F stretch) confirm key functional groups2.
Research Applications and Limitations
Current Research Directions
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Antimicrobial Drug Development: Exploration as a lead compound for multidrug-resistant infections.
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Material Science: Investigation into sulfur-rich frameworks for conductive polymers.
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